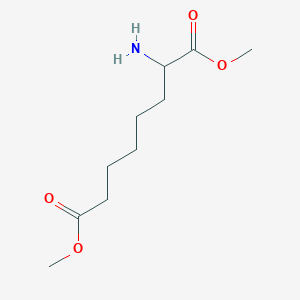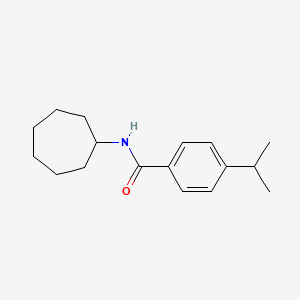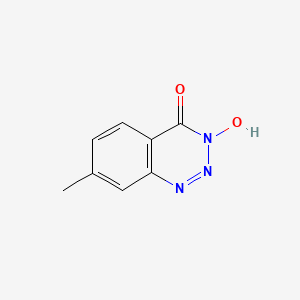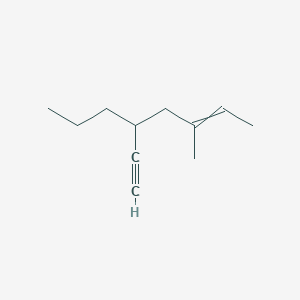
4H-Thiopyran-4-one, 3-(1,3-dioxolan-2-yl)tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Thiopyran-4-one, 3-(1,3-dioxolan-2-yl)tetrahydro-: is a heterocyclic compound that contains both sulfur and oxygen atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions:
Intramolecular Dieckmann Condensation: This method involves the cyclization of 3,3’-thiodipropanoates in the presence of sodium methoxide or sodium hydride.
Addition of Hydrogen Sulfide: Another effective method is the double addition of hydrogen sulfide or sodium sulfide to divinyl ketones.
Industrial Production Methods: The industrial production of 4H-Thiopyran-4-one derivatives often involves large-scale synthesis using the above-mentioned methods. The choice of method depends on the desired yield, purity, and specific application of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4H-Thiopyran-4-one derivatives can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halides and organometallic reagents are commonly employed in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Functionalized thiopyran derivatives.
Scientific Research Applications
Chemistry: 4H-Thiopyran-4-one derivatives are valuable reagents for the preparation of stable free nitroxyl radicals, photosensitive semiconductors, and electrochromic materials .
Biology: These compounds have shown potential as synthetic juvenile hormones and pheromones .
Medicine: Some derivatives have demonstrated antitumor, antibacterial, antiparasitic, and antifungal activities . They also show promise as inhibitors of phosphodiesterase and β-secretase BACE1 .
Industry: In the industrial sector, 4H-Thiopyran-4-one derivatives are used in the synthesis of polypropionate fragments, which are precursors to natural product analogs .
Mechanism of Action
The mechanism of action of 4H-Thiopyran-4-one derivatives involves their interaction with specific molecular targets and pathways. For instance, their antitumor activity is attributed to the inhibition of key enzymes involved in cell proliferation. The antibacterial and antifungal activities are linked to the disruption of microbial cell membranes and inhibition of essential metabolic pathways .
Comparison with Similar Compounds
- Tetrahydro-4H-thiopyran-4-one
- 4-Thiacyclohexanone
- 4-Oxothiane
Comparison: 4H-Thiopyran-4-one, 3-(1,3-dioxolan-2-yl)tetrahydro- stands out due to its unique combination of sulfur and oxygen atoms, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers enhanced stability and a broader range of applications in various fields .
Properties
CAS No. |
540727-37-5 |
|---|---|
Molecular Formula |
C8H12O3S |
Molecular Weight |
188.25 g/mol |
IUPAC Name |
3-(1,3-dioxolan-2-yl)thian-4-one |
InChI |
InChI=1S/C8H12O3S/c9-7-1-4-12-5-6(7)8-10-2-3-11-8/h6,8H,1-5H2 |
InChI Key |
AHXPCLFGJWWTMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC(C1=O)C2OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenyl 5-bromo-2-[(4-butoxyphenyl)sulfanyl]benzene-1-sulfonate](/img/structure/B14212289.png)
![N~1~-[2-(2-Fluorophenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14212297.png)



![3-[5-(4-Chloroanilino)pyridin-3-yl]phenol](/img/structure/B14212346.png)
![N-{2-[(2,5-Dimethylphenyl)methyl]phenyl}formamide](/img/structure/B14212347.png)
![1,1',1''-[(2,4,6-Trimethylbenzene-1,3,5-triyl)tri(ethyne-2,1-diyl)]tris(4-nitrobenzene)](/img/structure/B14212354.png)

![4-({2-[(2-Cyanophenyl)ethynyl]phenyl}ethynyl)benzoic acid](/img/structure/B14212363.png)




